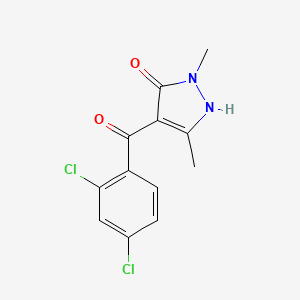
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE
説明
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrazole ring, which is further substituted with hydroxyl and methyl groups
特性
CAS番号 |
58010-98-3 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC名 |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
InChIキー |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
同義語 |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,3-dimethyl-5-hydroxypyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole.
Reduction: 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole.
Substitution: 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole.
科学的研究の応用
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind effectively to its targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-oxopyrazole
- 4-(2,4-Dichlorobenzyl)-1,3-dimethyl-5-hydroxypyrazole
- 4-(2,4-Dimethoxybenzoyl)-1,3-dimethyl-5-hydroxypyrazole
Uniqueness
1,1''DIETHYL-2,2''-TRICARBOCYANINE PERCHLORATE is unique due to the presence of both dichlorobenzoyl and hydroxypyrazole moieties. This combination imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


